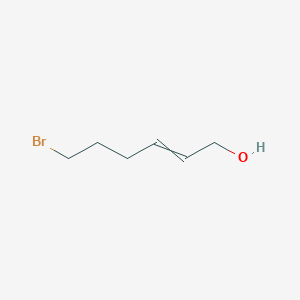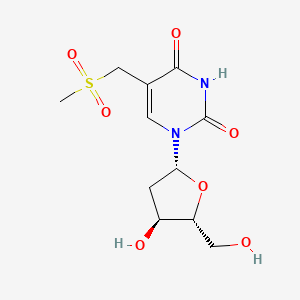
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride typically involves the reaction of 4-(3-hydroxypiperidino)butanol with stilbene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form the carbon-carbon bonds in the stilbene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: Another stilbene derivative with similar biological activities but better bioavailability.
Piceatannol: A hydroxylated stilbene with potent biological effects.
Uniqueness
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other stilbenes. Its hydroxypiperidino group, for example, may enhance its solubility and interaction with biological targets.
Properties
CAS No. |
72468-87-2 |
|---|---|
Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[4-[2-[(E)-2-phenylethenyl]phenoxy]butyl]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-22-12-8-17-24(19-22)16-6-7-18-26-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20;/h1-5,9-11,13-15,22,25H,6-8,12,16-19H2;1H/b15-14+; |
InChI Key |
FDTHXZDDNLTORN-WPDLWGESSA-N |
Isomeric SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2/C=C/C3=CC=CC=C3)O.Cl |
Canonical SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2C=CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


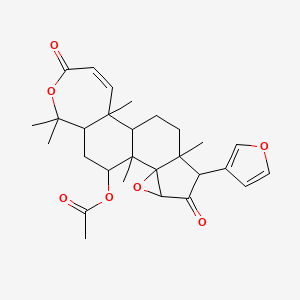

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
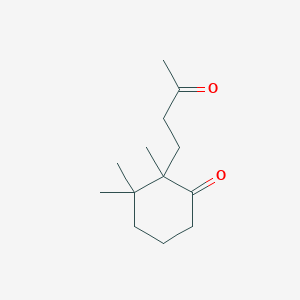
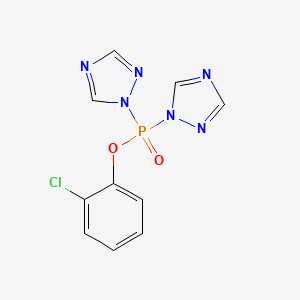
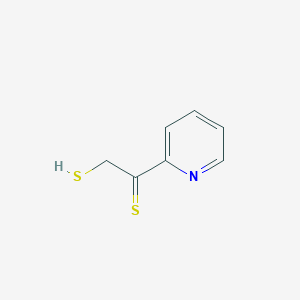
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

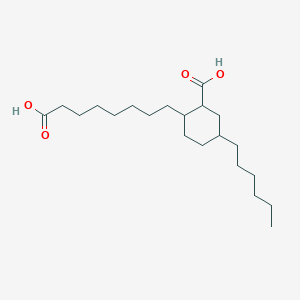
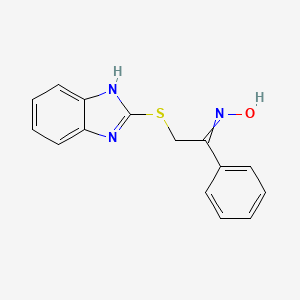
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
